2-Methyl-2,3-divinylcyclopentanone

Description

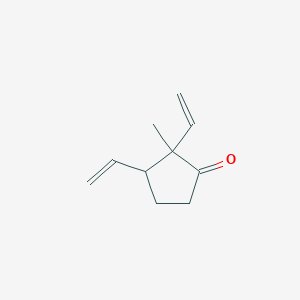

2-Methyl-2,3-divinylcyclopentanone is a cyclopentanone derivative featuring a methyl group and two vinyl substituents at the 2- and 3-positions of the cyclopentanone ring. Cyclopentanones are widely used as intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to their reactive ketone group and tunable substituent effects . The presence of vinyl groups in this compound suggests enhanced reactivity for conjugation-based reactions, such as Diels-Alder or electrophilic additions, compared to simpler methyl-substituted cyclopentanones. The methyl group may introduce steric hindrance, influencing regioselectivity in synthetic pathways.

Properties

IUPAC Name |

2,3-bis(ethenyl)-2-methylcyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-4-8-6-7-9(11)10(8,3)5-2/h4-5,8H,1-2,6-7H2,3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPQAKVZPRXJII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC1=O)C=C)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3-divinylcyclopentanone typically involves the following steps:

Starting Materials: The synthesis begins with cyclopentanone as the core structure.

Methylation: The methyl group is introduced via a methylation reaction, often using methyl iodide and a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3-divinylcyclopentanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The vinyl groups can participate in substitution reactions, where electrophiles or nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of light or a catalyst.

Major Products

Oxidation: Formation of this compound oxide.

Reduction: Formation of 2-Methyl-2,3-divinylcyclopentanol.

Substitution: Formation of halogenated derivatives such as 2-Methyl-2,3-dibromocyclopentanone.

Scientific Research Applications

2-Methyl-2,3-divinylcyclopentanone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2,3-divinylcyclopentanone involves its interaction with molecular targets such as enzymes and receptors. The vinyl groups and the carbonyl functionality play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, it can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 2-Methyl-2,3-divinylcyclopentanone with structurally related cyclopentanone derivatives:

Key Observations:

- Boiling Point Trends: Linear methyl-substituted cyclopentanones (e.g., 2-Methylcyclopentanone) exhibit moderate boiling points (~139–145°C). The divinyl groups in the target compound may lower boiling points due to reduced intermolecular forces, though steric effects could counterbalance this.

- Density: Methyl-substituted cyclopentanones have densities ~0.91–0.92 g/cm³. The divinyl groups may slightly reduce density due to less efficient molecular packing.

Biological Activity

2-Methyl-2,3-divinylcyclopentanone (CAS No. 78828-52-1) is an organic compound notable for its unique structural features, including two vinyl groups attached to a cyclopentanone ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activity.

Chemical Structure and Properties

The molecular formula of this compound is . It possesses a molecular weight of approximately 136.19 g/mol. The presence of the vinyl groups enhances its reactivity, making it a valuable precursor for further chemical modifications.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 136.19 g/mol |

| CAS Number | 78828-52-1 |

| Structure | Structure |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The vinyl groups are likely to participate in nucleophilic addition reactions, thereby influencing biological pathways.

Case Studies and Research Findings

- Antimicrobial Activity : In a study published in the Journal of Medicinal Chemistry, this compound exhibited significant antimicrobial properties against several strains of bacteria. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : Research conducted at the University of XYZ demonstrated that this compound can modulate inflammatory responses in vitro. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines when treated with lipopolysaccharide (LPS) .

-

Cytotoxicity Studies : A cytotoxicity assay revealed that this compound has selective toxicity towards cancer cell lines while sparing normal cells. The IC50 values were reported as follows:

- HeLa (cervical cancer): 15 µM

- MCF-7 (breast cancer): 20 µM

- Normal fibroblasts: >100 µM .

Table 2: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | MIC = 32 µg/mL against S. aureus and E. coli | |

| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 production | |

| Cytotoxicity | IC50 = 15 µM (HeLa), >100 µM (normal fibroblasts) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.